Enantioselective Monoamine Transporter Affinity of Didesmethylsibutramine
The (R)-enantiomer of didesmethylsibutramine exhibits a markedly different affinity profile for monoamine transporters compared to the (S)-enantiomer. For the norepinephrine transporter (NET), the (R)-enantiomer is approximately 5 times more potent than the (S)-enantiomer. This difference is even more pronounced for the serotonin transporter (SERT), where the (R)-enantiomer is over 30 times more potent than the (S)-enantiomer [1].
| Evidence Dimension | Inhibition constant (Ki) for monoamine transporters |
|---|---|
| Target Compound Data | (R)-didesmethylsibutramine: SERT Ki = 140 nM, NET Ki = 13 nM, DAT Ki = 8.9 nM |
| Comparator Or Baseline | (S)-didesmethylsibutramine: SERT Ki = 4,300 nM, NET Ki = 62 nM, DAT Ki = 12 nM |
| Quantified Difference | SERT: 31-fold higher potency for (R)-enantiomer. NET: 5-fold higher potency for (R)-enantiomer. DAT: 1.3-fold higher potency for (R)-enantiomer. |
| Conditions | In vitro radioligand binding assays. |
Why This Matters
This data demonstrates that the enantiomeric purity of a didesmethylsibutramine sample is a critical procurement specification, as the (S)-enantiomer will have negligible serotonergic activity compared to the (R)-enantiomer, fundamentally altering the compound's pharmacological profile.
- [1] Wikipedia. Didesmethylsibutramine. Accessed 2026. View Source
